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Get Quote

RAF265 is an orally available small-molecule inhibitor that targets both RAF kinase (including mutant and

wild-type BRAF, and CRAF) and vascular endothelial growth factor receptor-2 (VEGFR-2), making it a

unique dual-action therapeutic agent [1] [2]. It demonstrates potent anti-proliferative activity against multiple

cancer types and has recently shown promising antiviral effects against coronaviruses [3].

Quantitative Profiling of RAF265 Activity

Table 1: Biochemical Kinase Inhibition Profile of RAF265 [2]

Target Kinase IC₅₀ (μM) Cellular Assay Context

B-RAFV600E 0.0005 SKMEL-28 melanoma cell line

Wild-type B-RAF 0.070 SKMEL-28 melanoma cell line

C-RAF 0.019 SKMEL-28 melanoma cell line

VEGFR 0.030 Endothelial cells

c-KIT 0.020 Gastrointestinal stromal tumors

PDGFRβ 0.310 Various solid tumors

Table 2: Cellular Anti-Proliferative and Efficacy Data [1] [3]
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Assay Type Cell Line/Model Key Findings Dosing/Concentration

Cell Proliferation
(SKMEL-28)

SKMEL-28 (BRAF
V600E melanoma)

IC₅₀ = 0.16 μM [2] Varying concentrations

pERK Inhibition SKMEL-28 (BRAF
V600E melanoma)

IC₅₀ = 0.14 μM [2] Varying concentrations

Clinical Response Advanced melanoma
patients

12.1% objective response
rate (8/66 patients) [1]

48 mg once daily
(MTD)

Antiviral Activity Vero cells (PEDV
infection)

4-log reduction in viral
loads [3]

EC₅₀ = 79.1 nM

Metabolic
Response

Advanced melanoma
patients

20.7% partial metabolic
response (12/58 patients)

[1]

48 mg once daily

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay using RAF265

Principle: This protocol measures the ability of RAF265 to inhibit the proliferation of cancer cell lines,

particularly those harboring BRAF mutations.

Materials:

RAF265 compound (prepare 10 mM stock solution in DMSO)
Target cell lines (e.g., SKMEL-28, A375, Colo-205)

Appropriate cell culture media and supplements
96-well cell culture plates

CellTiter-Glo Luminescent Cell Viability Assay kit
Microplate reader capable of detecting luminescence

Procedure:
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Cell Preparation: Harvest exponentially growing cells and prepare a suspension of 5,000-10,000

cells/mL in complete medium.
Plating: Seed 100 μL of cell suspension per well in 96-well plates. Incubate for 24 hours at 37°C, 5%

CO₂ to allow cell attachment.
Compound Treatment: Prepare serial dilutions of RAF265 in culture medium (typical range: 0.001-

10 μM). Replace medium in wells with 100 μL of compound-containing medium. Include DMSO-only
controls.

Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
Viability Measurement:

Equilibrate plates to room temperature for 30 minutes
Add 100 μL of CellTiter-Glo reagent to each well

Shake plates for 2 minutes to induce cell lysis
Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal

Measure luminescence using a microplate reader
Data Analysis: Calculate percent inhibition relative to DMSO controls. Generate dose-response

curves and determine IC₅₀ values using four-parameter logistic curve fitting.

Technical Notes:

Maintain DMSO concentration constant (≤0.1%) across all treatments

Include replicate wells (n≥3) for each condition
For BRAF wild-type cells, higher IC₅₀ values are expected (e.g., 0.6-1.6 μM range) [2]

Protocol 2: pERK Inhibition Assay

Principle: This protocol evaluates the pharmacodynamic effects of RAF265 on MAPK pathway signaling

by measuring phosphorylation of ERK.

Materials:

RAF265 compound

Target cell lines (BRAF mutant preferred)
Phospho-ERK and total ERK antibodies

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
Western blot or ELISA equipment

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with RAF265 (0.001-1 μM range) for 2-4 hours.
Cell Lysis: Wash cells with cold PBS and lyse in ice-cold lysis buffer.
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Protein Quantification: Determine protein concentration using BCA assay.

Analysis:
Western Blot: Separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membrane, and

probe with anti-pERK and anti-total ERK antibodies.
ELISA: Use commercial phospho-ERK ELISA kits according to manufacturer instructions.

Quantification: Normalize pERK signals to total ERK. Calculate percent inhibition relative to vehicle
controls.

Technical Notes:

Time course experiments (15 min to 24 hours) can characterize duration of pathway inhibition
Expected IC₅₀ for pERK inhibition in SKMEL-28 cells is approximately 0.14 μM [2]

Protocol 3: Antiviral Proliferation Assay

Principle: This protocol assesses RAF265's ability to inhibit viral replication in infected cells, relevant to its

recently discovered antiviral properties [3].

Materials:

RAF265 compound

Vero cells or other susceptible cell lines
PEDV virus (or other coronaviruses)

TCID₅₀ assay reagents or qRT-PCR equipment
Cell viability assay reagents

Procedure:

Cell Infection: Seed Vero cells in 96-well plates and infect with PEDV at appropriate MOI.
Compound Treatment: Add RAF265 simultaneously with infection (0.01-1 μM range).

Incubation: Incubate for 24-48 hours at 37°C.
Assessment:

Viral Load: Measure viral RNA by qRT-PCR using virus-specific primers
Cell Viability: Assess using CellTiter-Glo or similar assays

Data Analysis: Calculate EC₅₀ for antiviral activity and CC₅₀ for cytotoxicity to determine selectivity
index.

Technical Notes:

RAF265 shows particular potency against coronavirus entry with EC₅₀ of 79.1 nM for PEDV [3]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4569875/
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.mdpi.com/1999-4915/14/10/2261
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.mdpi.com/1999-4915/14/10/2261
https://www.smolecule.com/products/s730364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The compound also inhibits SARS-CoV-2 and SARS-CoV pseudotyped particles

Mechanism of Action and Signaling Pathways

RAF265 exerts its anti-proliferative effects through dual mechanisms: inhibition of the MAPK pathway via

RAF targeting and anti-angiogenic effects through VEGFR-2 inhibition [1] [2]. Recent evidence indicates

additional mechanisms involving host translation machinery and cytoskeletal arrangement that contribute to

its antiviral activity [3].
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Diagram 1: RAF265 dual mechanism of action targeting both RAF in the MAPK pathway and VEGFR2 in

angiogenesis.

The compound binds to RAF kinases in a Type II, inactive-like conformation where the DFG loop adopts an

"out" conformation [2]. The imidazole NH interacts with the carbonyl of Cys532, while the pyridyl moiety
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makes a second hydrogen bond to complete an efficient bidentate interaction. This binding mode inhibits

both mutant and wild-type BRAF as well as CRAF.

Data Analysis and Interpretation

Quality Control Measures:

Ensure DMSO concentrations are consistent across all treatments
Include reference inhibitors (e.g., vemurafenib) as positive controls when available

Monitor cell passage number and authentication to maintain consistency
For antiviral assays, include appropriate viral titer controls and uninfected cell controls

Troubleshooting Guide:

Poor potency: Verify compound solubility and storage conditions (-20°C desiccated)
High variability: Ensure consistent cell seeding density and passage number

Inconsistent pERK inhibition: Optimize treatment duration and serum concentration
Cytotoxicity in controls: Confirm DMSO concentration does not exceed 0.1%

Conclusion and Applications

RAF265 represents a unique therapeutic agent with demonstrated anti-proliferative activity against BRAF-

driven cancers and emerging antiviral applications. The protocols outlined here provide comprehensive

methods for evaluating its efficacy in various experimental contexts. The compound's dual inhibition of RAF

and VEGFR2, combined with its recently discovered effects on host translation machinery and cytoskeletal

arrangement, make it a valuable tool for investigating multiple disease pathways [1] [3].

The clinical maximum tolerated dose of 48 mg once daily provides reference for translating in vitro

concentrations to potential in vivo efficacy [1]. Researchers should consider the compound's long serum half-

life (approximately 200 hours) when designing extended treatment protocols.
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To cite this document: Smolecule. [RAF265: Mechanisms and Quantitative Profiling]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b730364#raf265-cell-

proliferation-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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